molecular formula C26H26FN5O2S2 B12157005 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12157005
M. Wt: 523.6 g/mol
InChI Key: WVCLWBKXJFQYKH-PGMHBOJBSA-N
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Description

3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, including the formation of thiazolidinone and pyridopyrimidinone cores. Common synthetic routes may include:

    Formation of Thiazolidinone Core: This step involves the reaction of a butan-2-yl derivative with a thioamide under specific conditions to form the thiazolidinone ring.

    Formation of Pyridopyrimidinone Core: This step involves the cyclization of appropriate precursors to form the pyridopyrimidinone ring.

    Coupling Reactions: The final step involves coupling the thiazolidinone and pyridopyrimidinone cores with a piperazine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone and pyridopyrimidinone cores.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the piperazine and fluorophenyl moieties.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core.

    Pyridopyrimidinones: Compounds with a similar pyridopyrimidinone core.

    Piperazine Derivatives: Compounds with a similar piperazine moiety.

Uniqueness

The uniqueness of 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C26H26FN5O2S2

Molecular Weight

523.6 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26FN5O2S2/c1-3-17(2)32-25(34)21(36-26(32)35)16-18-23(28-22-10-6-7-11-31(22)24(18)33)30-14-12-29(13-15-30)20-9-5-4-8-19(20)27/h4-11,16-17H,3,12-15H2,1-2H3/b21-16-

InChI Key

WVCLWBKXJFQYKH-PGMHBOJBSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5F)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5F)SC1=S

Origin of Product

United States

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